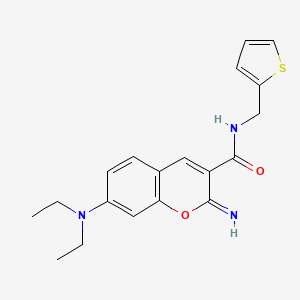
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has demonstrated potential applications in various scientific research areas. One of the most significant applications of this compound is in medicinal chemistry, where it has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide involves the inhibition of topoisomerase II enzyme activity. This enzyme is involved in DNA replication and transcription, and its inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential processes in cancer metastasis. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit topoisomerase II enzyme activity selectively. This makes it an ideal candidate for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide. One of the areas that require further investigation is the compound's mechanism of action in cancer cells. Additionally, the compound's potential applications in other areas, such as neurodegenerative diseases and infectious diseases, need to be explored. Furthermore, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective topoisomerase II inhibitors.
Conclusion:
In conclusion, 7-(diethylamino)-2-imino-N-(2-thienylmethyl)-2H-chromene-3-carboxamide is a synthetic compound with significant potential applications in various scientific research areas. Its selective inhibition of topoisomerase II enzyme activity makes it an ideal candidate for studying the role of this enzyme in various cellular processes. Further research on this compound's mechanism of action, potential applications in other areas, and development of more efficient synthesis methods and analogs could lead to the discovery of more potent and selective topoisomerase II inhibitors.
properties
IUPAC Name |
7-(diethylamino)-2-imino-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-22(4-2)14-8-7-13-10-16(18(20)24-17(13)11-14)19(23)21-12-15-6-5-9-25-15/h5-11,20H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCOODUULLMVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4736238.png)
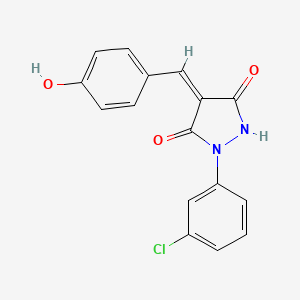

![8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4736252.png)
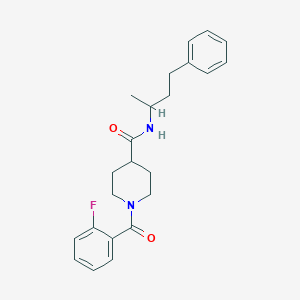
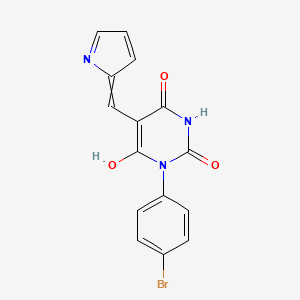
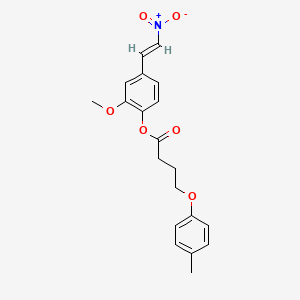
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,6-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4736281.png)
![N-ethyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4736306.png)
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736320.png)

![2-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4736337.png)
![3-(4-tert-butylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4736339.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4736356.png)